molecular formula C7H5BrFNO2 B580007 2-Amino-6-bromo-3-fluorobenzoic acid CAS No. 1153974-98-1

2-Amino-6-bromo-3-fluorobenzoic acid

Cat. No. B580007
CAS RN: 1153974-98-1
M. Wt: 234.024
InChI Key: VZFVWAWYEGYHJI-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-fluorobenzoic acid is a chemical compound with the CAS Number: 1153974-98-1 . It has a molecular weight of 234.02 . It is commonly used as a starting material for the production of drug development, pharmaceuticals, and other organic molecules .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-bromo-3-fluorobenzoic acid consists of a benzene ring substituted with amino, bromo, and fluoro groups . The InChI code for this compound is 1S/C7H5BrFNO2/c8-3-1-2-4 (9)6 (10)5 (3)7 (11)12/h1-2H,10H2, (H,11,12) .

Scientific Research Applications

Synthesis of Benzamide Derivatives

2-Amino-6-bromo-3-fluorobenzoic acid: is used in the synthesis of benzamide derivatives, which are compounds with potential neuroleptic activity. These derivatives can be crucial in the development of new medications for the treatment of psychiatric disorders .

Building Blocks for Heterocycles

This compound serves as a synthon for the construction of monofluorinated heterocycles. Heterocyclic compounds are a core part of many pharmaceuticals and are essential in medicinal chemistry for creating compounds with various biological activities .

Reagent in Peptide Synthesis

In peptide synthesis, 2-Amino-6-bromo-3-fluorobenzoic acid can be utilized as a reagent. Peptides have a wide range of applications, including as therapeutic agents, in biomaterials, and in research pertaining to biological functions .

Drug Development

As a starting material, it is commonly used in the production of drugs. Its incorporation into new molecular entities can lead to the development of innovative therapeutic agents .

Biomedical Studies

This compound is also useful in biomedical studies as a reagent. It can help in understanding the interaction of new drugs with biological systems, which is crucial for the development of safe and effective medications .

Organic Synthesis

2-Amino-6-bromo-3-fluorobenzoic acid: is a valuable compound in organic synthesis. It can be used to create a variety of organic molecules, which can have applications ranging from materials science to nanotechnology .

Fluorination Agent

The presence of a fluorine atom makes it a potential agent for fluorination reactions in organic chemistry, which can modify the properties of organic compounds, such as increasing their lipophilicity or stability .

Research Tool in Material Science

Finally, this compound can be used in material science research. Its unique properties can contribute to the synthesis of new materials with specific desired characteristics, such as conductivity or reactivity .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that this compound is used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s used to synthesize.

Mode of Action

For instance, the amino group (-NH2) can act as a nucleophile in substitution reactions . The bromine atom can also be involved in reactions such as the Suzuki coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds.

Result of Action

As a pharmaceutical intermediate, the effects of this compound would largely depend on the specific drug it’s used to synthesize .

properties

IUPAC Name

2-amino-6-bromo-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFVWAWYEGYHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656167
Record name 2-Amino-6-bromo-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1153974-98-1
Record name 2-Amino-6-bromo-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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